An In-depth Technical Guide to 6-bromo-1,3-benzodioxole-5-propionaldehyde
An In-depth Technical Guide to 6-bromo-1,3-benzodioxole-5-propionaldehyde
Internal Reference: GTR-CHEM-260217-BBP Status: Developmental Compound
Disclaimer: As of the latest revision of this document, a registered CAS (Chemical Abstracts Service) number for 6-bromo-1,3-benzodioxole-5-propionaldehyde has not been identified in public databases. This guide is predicated on the synthesis and inferred properties of this novel compound, derived from the well-documented precursor, 6-bromo-1,3-benzodioxole-5-carboxaldehyde (CAS No. 15930-53-7).
Introduction
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous biologically active molecules. Its derivatives have shown a wide range of pharmacological activities, making them attractive targets for novel therapeutic agents.[1] This guide provides a comprehensive technical overview of a specific derivative, 6-bromo-1,3-benzodioxole-5-propionaldehyde. Due to its novelty, the focus of this document is on its synthesis from a readily available starting material, its predicted physicochemical properties, and its potential applications in drug discovery, drawing parallels from structurally related compounds.
This document is intended for researchers, synthetic chemists, and drug development professionals who require a detailed understanding of this compound for research and development purposes.
Physicochemical Properties and Characterization of the Precursor
The logical starting point for any discussion of 6-bromo-1,3-benzodioxole-5-propionaldehyde is its immediate precursor, 6-bromo-1,3-benzodioxole-5-carboxaldehyde, also known as 6-bromopiperonal.
Table 1: Physicochemical Properties of 6-bromo-1,3-benzodioxole-5-carboxaldehyde
| Property | Value | Source(s) |
| CAS Number | 15930-53-7 | [2][3] |
| Molecular Formula | C₈H₅BrO₃ | [1][2] |
| Molecular Weight | 229.03 g/mol | [2] |
| Appearance | Off-white to light yellow crystalline powder | [4][5] |
| Melting Point | 125 - 132 °C | [3] |
| Synonyms | 6-Bromopiperonal, 2-Bromo-4,5-methylenedioxybenzaldehyde | [1][2][5] |
| Purity | Typically >97% | [5] |
Proposed Synthetic Pathway: Homologation of 6-bromo-1,3-benzodioxole-5-carboxaldehyde
The conversion of an aldehyde to its corresponding propionaldehyde requires a two-carbon homologation. A robust and well-established method to achieve this is a multi-step sequence involving a Wittig-type reaction followed by hydrolysis. This approach offers good control over the reaction and generally provides satisfactory yields.
Overall Synthetic Scheme
Caption: Proposed synthetic workflow for 6-bromo-1,3-benzodioxole-5-propionaldehyde.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 6-bromo-5-(2-methoxyvinyl)-1,3-benzodioxole (Wittig Reaction)
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Preparation of the Wittig Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend (methoxymethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.1 equivalents), dropwise while maintaining the temperature below 5 °C. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
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Stir the mixture at 0 °C for 1 hour.
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Wittig Reaction: Dissolve 6-bromo-1,3-benzodioxole-5-carboxaldehyde (1.0 equivalent) in anhydrous THF in a separate flask.
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Slowly add the aldehyde solution to the ylide solution at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude enol ether.
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Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis of the Enol Ether to 6-bromo-1,3-benzodioxole-5-propionaldehyde
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Dissolve the purified 6-bromo-5-(2-methoxyvinyl)-1,3-benzodioxole from Step 1 in a mixture of THF and water.
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Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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The resulting crude product, 6-bromo-1,3-benzodioxole-5-propionaldehyde, can be further purified by column chromatography if necessary.
Potential Applications in Drug Development
While specific biological activity data for 6-bromo-1,3-benzodioxole-5-propionaldehyde is not yet available, the 1,3-benzodioxole moiety is a key pharmacophore in a variety of therapeutic agents. The introduction of a bromo- and propionaldehyde- functionality offers several avenues for further synthetic elaboration and potential biological interactions.
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Antitumor Agents: A number of 1,3-benzodioxole derivatives have been synthesized and evaluated for their in vitro antitumor activity against various human tumor cell lines.[6] The propionaldehyde group can be a precursor for the synthesis of more complex side chains that could enhance cytotoxic activity.
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Auxin Receptor Agonists: Certain N-(benzo[d][2][7]dioxol-5-yl) derivatives have been identified as potent auxin receptor agonists, promoting root growth.[8] This suggests potential applications in agrochemicals and plant biology.
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Antimicrobial Agents: The facile derivatization of 1,3-benzodioxole-5-carboxaldehyde has led to compounds with notable antimicrobial activities. The propionaldehyde derivative could serve as a building block for novel antimicrobial compounds.
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Heterocyclic Synthesis: The aldehyde functional group is a versatile handle for the synthesis of a wide array of heterocyclic compounds, which are of paramount importance in drug discovery.[1]
Caption: Potential research applications stemming from the core structure.
Safety and Handling
As 6-bromo-1,3-benzodioxole-5-propionaldehyde is a novel compound, a full toxicological profile has not been established. Therefore, it should be handled with the utmost care, assuming it is hazardous. The safety precautions for its precursor, 6-bromo-1,3-benzodioxole-5-carboxaldehyde, should be considered as a minimum standard.
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Hazard Classification of Precursor: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator may be necessary if handling fine powders or generating aerosols.
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
6-bromo-1,3-benzodioxole-5-propionaldehyde represents a novel chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. While a registered CAS number is not currently available, this guide provides a robust and detailed synthetic protocol for its preparation from the commercially available 6-bromo-1,3-benzodioxole-5-carboxaldehyde. The inferred potential applications, based on the rich pharmacology of the 1,3-benzodioxole scaffold, suggest that this compound is a valuable target for further investigation. Researchers and drug development professionals are encouraged to explore the synthetic utility and biological activity of this promising molecule.
References
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Sigma-Aldrich. 6-Bromo-1,3-benzodioxole-5-carboxaldehyde 97%.
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PubChem. 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo-.
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Tokyo Chemical Industry Co., Ltd. 6-Bromopiperonal.
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Apollo Scientific. 6-Bromo-1,3-benzodioxole-5-carboxaldehyde.
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Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859.
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Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 908136.
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Ogunjobi, K. J., & Lajide, L., et al. (2015). Facile derivatization of 1, 3-benzodioxole-5-carboxaldehyde and their antimicrobial activities. Journal of Natural Products and Biomedical Research, 1(2).
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Master Organic Chemistry. The Wittig Reaction.
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Research and Reviews: Journal of Chemistry. Role of Heterocyclic Compounds in Drug Development: An Overview.
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